3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Overview
Description
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione is a chemical compound with the molecular formula C₁₂H₁₃NO₂ It is a member of the benzazonine family, characterized by a nine-membered ring structure fused with a benzene ring
Preparation Methods
The synthesis of 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione can be achieved through the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The reaction conditions and the choice of oxidants play a crucial role in determining the product. Common oxidants used include hypervalent iodine compounds, selenium dioxide, and pyridinium chlorochromate . The reaction typically involves the complete aromatization of the polycyclic system, leading to the formation of the desired benzazonine derivative .
Chemical Reactions Analysis
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, oxidation with selenium dioxide can lead to the formation of different products depending on the substrate and reaction conditions . The compound’s reactivity is largely influenced by the presence of the carbonyl groups and the nitrogen atom in its structure.
Scientific Research Applications
. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, its derivatives have shown promising biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s unique structure also makes it a valuable tool in the study of molecular interactions and drug design .
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione involves its interaction with specific molecular targets and pathways . The compound’s carbonyl groups and nitrogen atom play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of various biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione can be compared to other similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 2,3,4,9-tetrahydro-1H-carbazoles . These compounds share structural similarities but differ in their reactivity and biological activities. The presence of the benzazonine ring in this compound imparts unique properties that distinguish it from other related compounds .
Properties
IUPAC Name |
3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-3-4-8-12(15)13-10-6-2-1-5-9(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWBVSRVOJXMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341980 | |
Record name | 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-17-0 | |
Record name | 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6,7-HEXAHYDRO-1H-1-BENZAZONINE-2,7-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.